molecular formula C11H11BO3S B14080557 (4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid

(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid

Cat. No.: B14080557
M. Wt: 234.08 g/mol
InChI Key: KIIUWISVGGPDJJ-UHFFFAOYSA-N
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Description

(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C11H11BO3S. This compound is characterized by the presence of a thiophene ring substituted with a methoxyphenyl group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid moiety.

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The thiophene ring can participate in electrophilic substitution reactions due to the electron-rich nature of the sulfur atom, which stabilizes the intermediate cation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: Lacks the methoxyphenyl group, making it less versatile in certain synthetic applications.

    (4-Methoxyphenyl)boronic acid: Lacks the thiophene ring, limiting its use in material science applications.

Uniqueness

(4-(2-Methoxyphenyl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring and the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of complex organic molecules and materials with specific electronic properties .

Properties

Molecular Formula

C11H11BO3S

Molecular Weight

234.08 g/mol

IUPAC Name

[4-(2-methoxyphenyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C11H11BO3S/c1-15-10-5-3-2-4-9(10)8-6-11(12(13)14)16-7-8/h2-7,13-14H,1H3

InChI Key

KIIUWISVGGPDJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=CC=CC=C2OC)(O)O

Origin of Product

United States

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